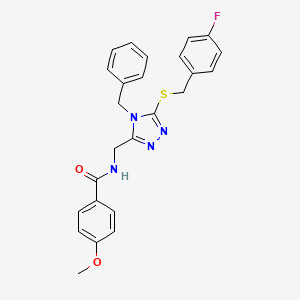

N-((4-benzyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Description

Historical Development of 1,2,4-Triazole Derivatives in Medicinal Chemistry

The medicinal exploitation of 1,2,4-triazoles began in earnest during the 1980s with the introduction of ketoconazole, an imidazole derivative whose limitations spurred the development of triazole-based antifungals. The first-generation triazoles, fluconazole and itraconazole, marked a paradigm shift by offering broader spectra and reduced toxicity compared to polyene antifungals like amphotericin B. These innovations capitalized on the triazole ring’s ability to coordinate fungal cytochrome P450 enzymes, inhibiting ergosterol biosynthesis.

Structural refinements followed, with researchers appending diverse functional groups to the triazole core to enhance target affinity and pharmacokinetic properties. For instance, the addition of fluorinated aryl groups improved membrane permeability, while thioether linkages (as seen in the 4-fluorobenzylthio moiety of the subject compound) augmented metabolic stability. The Pellizzari and Einhorn–Brunner reactions became cornerstone synthetic methods, enabling efficient production of substituted triazoles at scale.

Table 1: Key Milestones in 1,2,4-Triazole Drug Development

Significance of Triazole Scaffolds in Contemporary Drug Discovery

The 1,2,4-triazole nucleus has emerged as a privileged scaffold due to three intrinsic properties:

- Bioisosteric versatility : The triazole’s nitrogen arrangement mimics peptide bonds and purine rings, enabling interactions with diverse enzyme active sites.

- Metabolic resistance : Unlike imidazoles, triazoles resist oxidative degradation by hepatic CYP450 enzymes, prolonging half-lives.

- Synthetic tractability : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) allows rapid diversification of substituents, accelerating structure-activity relationship studies.

In the subject compound, the 4-methoxybenzamide group introduces hydrogen bond donors/acceptors critical for target engagement, while the fluorobenzylthio moiety enhances lipophilicity for tissue penetration. Such strategic functionalization exemplifies modern fragment-based drug design principles applied to triazole systems.

Research Trajectory and Scientific Importance

Recent studies on analogous compounds reveal two promising directions:

- Mitochondrial targeting : Derivatives like TPB (isopropyl 4-(2-chloro-6-(1H-1,2,4-triazol-1-yl)benzamido)benzoate) disrupt fungal energy metabolism by inhibiting adenine nucleotide translocase (ANT), a mechanism distinct from traditional ergosterol inhibition.

- Dual-action therapeutics : Hybrid molecules combining triazoles with benzimidazoles or beta-lactams show synergistic effects against multidrug-resistant pathogens.

The subject compound’s benzyl and fluorobenzyl groups may facilitate dual binding at conserved regions of fungal CYP51 and human kinase targets, though this requires empirical validation. Computational docking studies suggest the methoxybenzamide moiety could engage polar residues in ATP-binding pockets, hinting at potential kinase inhibitory activity.

Current Status in Academic Literature and Research Landscape

A 2024 analysis of PubMed-indexed triazole research reveals three focal areas:

- Antimicrobial resistance : 38% of studies explore triazole derivatives against azole-resistant Candida and Aspergillus strains.

- Cancer therapeutics : 29% investigate triazole-kinase inhibitor conjugates, particularly in breast and prostate cancer models.

- Neuroinflammation : 15% examine triazole-mediated modulation of microglial NLRP3 inflammasomes.

Despite these advances, gaps persist in understanding the subject compound’s exact target profile. No published crystallography data exists for its binding to fungal CYP51 or human kinases, necessitating further biophysical characterization. Additionally, while in silico models predict favorable ADMET properties for structurally similar triazoles, experimental pharmacokinetic data remains scarce for this specific derivative.

Key Research Questions

- Does the 4-fluorobenzylthio group confer selective toxicity toward fungal versus human cytochrome targets?

- Can the methoxybenzamide moiety be optimized to enhance blood-brain barrier penetration for CNS applications?

- What synthetic routes maximize yield while minimizing genotoxic impurities in large-scale production?

Properties

IUPAC Name |

N-[[4-benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23FN4O2S/c1-32-22-13-9-20(10-14-22)24(31)27-15-23-28-29-25(30(23)16-18-5-3-2-4-6-18)33-17-19-7-11-21(26)12-8-19/h2-14H,15-17H2,1H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDCGQCHQMYDTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CC3=CC=CC=C3)SCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-((4-benzyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide (CAS Number: 476447-84-4) is a complex organic compound that has garnered attention for its potential biological activities. Its structure integrates various functional groups, which are believed to contribute to its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H23FN4O2S, with a molecular weight of 462.5 g/mol. The presence of the fluorobenzyl group and the triazole moiety suggests potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C25H23FN4O2S |

| Molecular Weight | 462.5 g/mol |

| CAS Number | 476447-84-4 |

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that include reactions such as nucleophilic substitutions and coupling reactions. The presence of the triazole ring enhances the compound's stability and biological activity.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, modulating their activity and exerting therapeutic effects.

- Receptor Binding : It may bind to receptors on cell surfaces, triggering intracellular signaling cascades that lead to biological effects.

- DNA Interaction : Potential interactions with DNA could affect gene expression and cellular processes.

Antiviral Properties

Research has indicated that derivatives of benzamide compounds exhibit antiviral properties. For instance, compounds similar to this compound have shown efficacy against various viruses by increasing intracellular levels of APOBEC3G (A3G), an enzyme that inhibits viral replication.

Case Studies

- Anti-HBV Activity : A study evaluated the anti-hepatitis B virus (HBV) activity of related benzamide derivatives. The findings suggested that these compounds could effectively inhibit HBV replication both in vitro and in vivo through mechanisms involving A3G modulation .

- Cytotoxicity Assessment : In vitro studies using MTT assays demonstrated that certain derivatives exhibit low cytotoxicity while maintaining significant antiviral efficacy. The concentration required to inhibit 50% of viral replication (IC50) was determined to be within a therapeutically relevant range .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and analogous 1,2,4-triazole derivatives:

†Estimated based on structural analogs.

Structural and Functional Insights

Methoxybenzamide moieties (common in and compounds) contribute to hydrogen-bonding interactions, critical for target binding in enzyme inhibition .

Synthetic Methodologies: The target compound’s synthesis likely involves S-alkylation of triazole-thiones with α-halogenated ketones, similar to methods in and . By contrast, sulfamoyl-containing analogs () require prolonged reaction times (33 hours) and ethanol reflux for purification .

Biological Relevance: Compounds with trifluoromethyl (6l) or benzothiazole (6s) groups () exhibit potent leukotriene inhibition, suggesting the target’s fluorobenzylthio group may confer similar bioactivity . Hydroxyamino-acetamide derivatives () are hypothesized to target metalloenzymes, whereas the target’s lack of this group may shift selectivity toward other enzymes .

Physicochemical Properties

- Melting Points : Fluorinated and sulfonamide-containing analogs () generally exhibit higher melting points (237–279°C) due to stronger intermolecular forces, whereas the target’s thioether and methoxy groups may reduce crystallinity .

- Solubility: Methoxy and benzamide groups enhance aqueous solubility compared to bromophenoxy or trifluoromethyl analogs () .

Q & A

Q. Table 1: Comparative Antimicrobial Activity of Triazole Derivatives

| Compound Substituents | MIC (µg/mL) | Target Organism | Reference |

|---|---|---|---|

| 4-Fluorobenzyl thioether | 31.25 | Pseudomonas aeruginosa | |

| Pyridinyl thioether | 62.5 | Escherichia coli | |

| N-Methylpiperazine | 125 | Xanthomonas campestris |

Q. Table 2: Key Spectroscopic Data for Structural Confirmation

| Functional Group | ¹H NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| 4-Methoxybenzamide | 3.8 (s, OCH₃) | 1650 (C=O) |

| 4-Fluorobenzyl thioether | 7.0–7.4 (m, Ar-H) | 650 (C-S) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.